molecular formula C13H16BrNO2 B069245 Benzyl 4-bromopiperidine-1-carboxylate CAS No. 166953-64-6

Benzyl 4-bromopiperidine-1-carboxylate

Cat. No. B069245
M. Wt: 298.18 g/mol
InChI Key: BFWKSPOSMPKTSV-UHFFFAOYSA-N
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Description

Benzyl 4-bromopiperidine-1-carboxylate is a chemical compound of interest in organic synthesis and medicinal chemistry due to its utility as a building block for various chemical reactions and potential pharmacological activities. Its synthesis, structural analysis, and chemical properties have been explored to facilitate the development of new compounds with desired biological activities.

Synthesis Analysis

The synthesis of compounds related to Benzyl 4-bromopiperidine-1-carboxylate often involves multistep synthetic procedures that include N-benzylation, regioselective ring-opening reactions, and intramolecular nucleophilic displacement. For instance, a strategy for the synthesis of 1,4-benzodiazepine derivatives utilizes N-[2-bromomethyl(aryl)]trifluoroacetamides and demonstrates the importance of bromo-containing intermediates in complex organic syntheses (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of related compounds often features significant interactions, such as hydrogen bonding, that can influence the compound's physical properties and reactivity. For example, the study of 2-Amino-5-bromopyridine–benzoic acid adducts reveals how molecular interactions can form two-dimensional networks, which is crucial for understanding the crystalline structures of related compounds (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

Benzyl 4-bromopiperidine-1-carboxylate's chemical reactivity includes its participation in bromocyclizations and transformations into functionalized derivatives. For instance, bromide-mediated bromocyclizations of o-alkynylbenzoates lead to the formation of benzil-o-carboxylates, showcasing the reactivity of bromo-functionalized compounds in cyclization reactions (Yuan et al., 2017).

Scientific Research Applications

  • Synthesis of 1,4-Benzodiazepine Derivatives : A method for synthesizing novel 1,4-benzodiazepine derivatives was developed, leveraging a one-pot reaction involving methyl 1-arylaziridine-2-carboxylates and N-[2-bromomethyl(aryl)]trifluoroacetamides. This process features N-benzylation and highly regioselective ring-opening reactions, useful in synthetic and medicinal chemistry (Wang et al., 2008).

  • Cholinesterase Inhibitors : A study prepared and characterized benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, testing their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated moderate inhibitory effects against AChE and comparable anti-BChE activity (Pizova et al., 2017).

  • Asymmetric Benzylation : Research on the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate using phase-transfer catalysts yielded methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate. This method has advantages in preparing biologically active compounds with a chiral 3-benzylpiperidine backbone (Wang et al., 2018).

  • Electrochemical Oxidation to Carboxylic Acids : A study demonstrated the electrocatalytic oxidation of primary alcohols and aldehydes to corresponding carboxylic acids using 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator. This method effectively converts benzylic, aliphatic, and other heteroatom-containing substrates to carboxylic acids (Rafiee et al., 2018).

  • Total Synthesis of Clausamine E and Furanoclausamine B : This research focused on the synthesis of 4-Bromo-1-methoxycarbazole-3-carboxylate, used as an intermediate for synthesizing clausamine E and furanoclausamine B. Key steps included Heck coupling and Br–Li exchange reactions (Mal & Roy, 2015).

Safety And Hazards

Benzyl 4-bromopiperidine-1-carboxylate may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

benzyl 4-bromopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-12-6-8-15(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWKSPOSMPKTSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1Br)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379945
Record name Benzyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 4-bromopiperidine-1-carboxylate

CAS RN

166953-64-6
Record name Benzyl 4-bromopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl 4-bromotetrahydro-1(2H)-pyridinecarboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Diethylazodicarboxylate (24.6 ml) was added dropwise to a stirred solution of triphenylphosphine (39.3 g) in THF (120 ml) at 0° C. under argon. The mixture was stirred for 20 minutes, then treated sequentially with lithium bromide (26.1 g) and a solution of 1-benzyloxycarbonylpiperidine-4-ol (7.1 g) in THF (50 ml). The mixture was allowed to warm to room temperature and stirring was continued for 1 hour. The mixture was concentrated, the residue treated with ether (100 ml) and silica (60 ml), and the solvent was evaporated under reduced pressure. The resulting powder was added to the top of a flash column and the column was eluted with hexane/ether (4:1) to give 1-benzyloxycarbonyl-4-bromopiperidine (3.6 g) as a colourless oil. NMR: (CDCl3): δ, 1.8-2.0(2H,m); 2.0-2.2(2H,m); 3.3-3.5(2H,m); 3.6-3.8(2H,m); 4.35(1H,m); 5.1(2H,s); 7.3(5H,m) m/e 298/300(M+H)+ ; 320/322(M+Na)+.
Quantity
24.6 mL
Type
reactant
Reaction Step One
Quantity
39.3 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 4-bromopiperidine hydrobromide (3.0 g, 12.2 mmol) in tetrahydrofuran (30 ml) were added 1-{[(benzyloxy)carbonyl]oxy}-2,5-pyrrolidinedione (3.20 g, 12.9 mmol), N-methylmorpholine (1.62 ml, 14.7 mmol) and 4-N,N-dimethylaminopyridine (30 mg) at room temperature, and stirred at room temperature for 16 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with a 1N-aqueous hydrochloric acid solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=1/1) to obtain benzyl 4-bromo-1-piperidinecarboxylate (3.58 g, 98%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1.62 mL
Type
reactant
Reaction Step One
[Compound]
Name
4-N,N-dimethylaminopyridine
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
4
Citations
A Guérinot, S Reymond, J Cossy - … Chemie International Edition, 2007 - Wiley Online Library
… Benzyl 4-bromopiperidine-1-carboxylate (11) was transformed to 24, which was isolated along with the elimination product 24′ and the reduction product 24′′ in 70 % yield and a …
Number of citations: 245 onlinelibrary.wiley.com
SH Kim-Lee, P Mauleon, RG Arrayás, JC Carretero - Chem, 2021 - cell.com
We describe a dual strategy in Cu catalysis based on an unprecedented dynamic multiligand coordination pool that triggers cooperative polar/radical pathways in a single catalytic cycle…
Number of citations: 18 www.cell.com
GH Lovett - 2021 - search.proquest.com
The development of innovative catalytic methods has given rise to unprecedented synthetic organic transformations, which facilitate the assembly of complex molecular architectures. …
Number of citations: 0 search.proquest.com
SH Kim-Lee, P Mauleón Pérez… - Open Shell Crossover … - papers.ssrn.com
We describe a dual strategy in Cu catalysis based on an unprecedented dynamic multiligand coordination pool that enables cooperative closed/open shell pathways. This strategy has …
Number of citations: 0 papers.ssrn.com

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